Bis(4-chlorophenyl) disulfide

Cancer Biology Drug Discovery Structure-Activity Relationship

Bis(4-chlorophenyl) disulfide (DDDS) is the validated Pdcd4 tumor suppressor stabilizer (active at 10 µM)—a property absent in analogs with modified linkers. The disulfide bridge and 4-chloro substituent are non-negotiable: substitution with sulfides, diselenides, or other diaryl disulfides abolishes function. It is a direct precursor to poly(p-phenylene sulfide) (PPS) and a safer acaricide lead (LD50 >3,000 mg/kg vs. Dicofol 575 mg/kg). Source the authenticated compound.

Molecular Formula C12H8Cl2S2
Molecular Weight 287.2 g/mol
CAS No. 1142-19-4
Cat. No. B016280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-chlorophenyl) disulfide
CAS1142-19-4
SynonymsBis(4-chlorophenyl)disulfide;  4,4’-Dichlorodiphenyl Disulfide;  DDDS;  NSC 32025;  NSC 677444;  p,p’-Dichlorodiphenyl Disulfide;  p-Chlorophenyl Disulfide; 
Molecular FormulaC12H8Cl2S2
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SSC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
InChIKeyZIXXRXGPBFMPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-chlorophenyl) disulfide (CAS 1142-19-4): A Procurement-Ready Symmetric Diaryl Disulfide for Specialized Synthesis and Agrochemical Use


Bis(4-chlorophenyl) disulfide (CAS 1142-19-4) is a symmetric diaryl disulfide, also known as DDDS or 4,4'-dichlorodiphenyl disulfide. It is a yellow crystalline solid with a molecular weight of 287.23 g/mol [1]. Primarily utilized as a synthetic intermediate, it serves as a precursor for poly(p-phenylene sulfide) (PPS) via thermolysis and for non-symmetrical disulfides . It is also an established acaricide, known for controlling mites on crops [2]. Recent research has identified a novel application as a stabilizer of the tumor suppressor protein Pdcd4, highlighting its potential in medicinal chemistry [3].

Why Bis(4-chlorophenyl) disulfide Cannot Be Replaced by Generic Analogs in Critical Applications


Substituting Bis(4-chlorophenyl) disulfide with a close analog like its sulfide or diselenide counterpart, or even with a differently substituted diaryl disulfide, carries significant risk due to critical, quantifiable differences in activity. A structure-activity relationship (SAR) study has shown that the specific disulfide (-S-S-) linker is essential for biological activity, as compounds with modified linkers (e.g., amide, azo, hydrazine) completely lose their function [1]. Furthermore, even minor changes to the 4-chloro substituent on the phenyl rings can drastically alter the compound's performance profile, affecting both its stabilizing activity and its safety margin [1][2]. These findings demonstrate that the unique combination of the disulfide bridge and 4-chlorophenyl groups is non-negotiable for certain applications, making generic substitution a high-risk proposition.

Quantifiable Differentiation: Evidence-Based Performance Metrics for Bis(4-chlorophenyl) disulfide


Superior Pdcd4 Tumor Suppressor Stabilization Versus Altered Linker Analogs

In a high-throughput cellular assay for Pdcd4 protein stabilization, Bis(4-chlorophenyl) disulfide (Compound 1) demonstrated potent and specific activity, achieving maximal stabilization at a concentration of 10 µM [1]. In contrast, compounds where the disulfide linker was modified to an amide (2), azo (3), or hydrazine (4) linkage completely lost the ability to stabilize Pdcd4, showing no significant activity [1]. This indicates the disulfide linker is an essential pharmacophore for this mechanism.

Cancer Biology Drug Discovery Structure-Activity Relationship

Superior Safety Profile as a Miticide Compared to Dicofol

As an acaricide (miticide), Bis(4-chlorophenyl) disulfide exhibits a significantly lower acute oral toxicity compared to the widely used organochlorine acaricide Dicofol. The acute oral LD50 for Bis(4-chlorophenyl) disulfide in mice is reported to be greater than 3,000 mg/kg [1], whereas the acute oral LD50 for Dicofol in rats is 575 mg/kg [2]. This represents at least a 5-fold improvement in acute safety based on lethal dose.

Agrochemistry Toxicology Acaricide

Catalyst-Free High-Pressure Metathesis: A Unique Reactivity Advantage

Bis(4-chlorophenyl) disulfide participates in a catalyst-free disulfide metathesis reaction under high-pressure conditions, a reactivity not observed under standard conditions without a base or thiolate catalyst. Above 0.2 GPa, it reacts with bis(2-nitrophenyl) disulfide to yield the unsymmetrical heterodimer [1]. This contrasts with experiments at atmospheric pressure or under ball-milling, which require a catalyst [1].

Organic Synthesis Materials Chemistry High-Pressure Chemistry

Effectiveness as a Polymer Precursor for Poly(p-phenylene sulfide)

Bis(4-chlorophenyl) disulfide is a documented precursor for the high-performance thermoplastic poly(p-phenylene sulfide) (PPS) . While other diaryl disulfides may undergo similar reactions, the specific 4-chloro substitution pattern yields a well-defined polymer with desirable properties. PPS is known for its high-temperature resistance, chemical inertness, and dimensional stability, making it a valuable engineering plastic [1].

Polymer Chemistry Materials Science Synthetic Intermediate

High-Value Application Scenarios for Bis(4-chlorophenyl) disulfide Procurement


Biomedical Research: Investigating Tumor Suppressor Pdcd4 Stabilization

This compound is the optimal choice for research groups investigating the stabilization of the Pdcd4 tumor suppressor protein. It has been validated in a high-throughput cellular assay to stabilize Pdcd4 at a concentration of 10 µM, a property that is completely absent in analogs with altered linkers [1]. Its procurement is essential for studies focused on this specific mechanism of action, including cancer biology and the development of novel anti-proliferative agents.

Agrochemical Formulation: Safer Miticide Development

For the development of new acaricidal formulations, Bis(4-chlorophenyl) disulfide offers a quantifiably safer toxicological profile. Its acute oral LD50 of >3,000 mg/kg [1] presents a significant safety advantage over more toxic alternatives like Dicofol (LD50 = 575 mg/kg) [2]. This makes it a prime candidate for creating products with a lower risk profile for users and the environment, which is a key driver in modern agrochemical procurement.

Advanced Organic Synthesis: Catalyst-Free Disulfide Metathesis

In synthetic chemistry laboratories seeking efficient routes to unsymmetrical disulfides, this compound is uniquely valuable. Its ability to undergo disulfide metathesis without a catalyst under high-pressure conditions (>0.2 GPa) provides a cleaner, more direct synthetic pathway [1]. This specific reactivity differentiates it from other disulfides and offers a compelling reason for its selection in specialized organic synthesis projects.

Polymer Science: Precursor for High-Performance PPS

For polymer chemists and materials scientists, Bis(4-chlorophenyl) disulfide is a defined starting material for the synthesis of poly(p-phenylene sulfide) (PPS) [1]. Its use ensures a direct, literature-supported route to this high-value engineering plastic. This is critical for R&D efforts where reproducibility and a clear synthetic path to a target polymer with specific properties are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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